

# Solubility of 2-Methyl-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzoic acid

Cat. No.: B129869

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-methyl-4-nitrobenzoic acid** in various organic solvents. A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for **2-methyl-4-nitrobenzoic acid**. However, to facilitate research and formulation development, this document presents illustrative quantitative data from structurally similar nitrobenzoic acid derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visual representations of the experimental workflow and the factors influencing solubility.

## Data Presentation: Illustrative Solubility of Structurally Related Nitrobenzoic Acids

While specific quantitative solubility data for **2-methyl-4-nitrobenzoic acid** is not readily available in published literature, the following tables summarize the solubility of closely related compounds: 4-nitrobenzoic acid, 2-nitrobenzoic acid, and 4-methyl-3-nitrobenzoic acid. This data is presented to offer researchers a comparative baseline and to illustrate the expected format for such data.

Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid

Solvent	Temperature (°C)	Solubility
Water	26	< 1 mg/mL
Water	Not Specified	1 g / 2380 mL
Ethanol	Not Specified	1 g / 110 mL
Methanol	Not Specified	1 g / 12 mL
Chloroform	Not Specified	1 g / 150 mL
Ether	Not Specified	1 g / 45 mL
Acetone	Not Specified	1 g / 20 mL
Benzene	Not Specified	Slightly Soluble
Carbon Disulfide	Not Specified	Slightly Soluble
Petroleum Ether	Not Specified	Insoluble

Table 2: Illustrative Solubility Data for 2-Nitrobenzoic Acid

Solvent	Temperature (°C)	Solubility ( g/100 mL)
Methanol	10	42.72
Ethanol	Not Specified	~33.3 (1g in 3mL)
Acetone	Not Specified	40 (1g in 2.5mL)
Chloroform	Not Specified	~0.45 (1g in 220mL)
Ether	Not Specified	~22.2 (1g in 4.5mL)
Benzene	10	0.294

Table 3: Illustrative Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid at 298.15 K (25 °C)

Solvent Category	Solvent	Mole Fraction Solubility (x)
Alcohols	Methanol	0.08960
Ethanol		0.08180
1-Propanol		0.07180
2-Propanol		0.06650
1-Butanol		0.06520

Qualitative assessments indicate that **2-methyl-4-nitrobenzoic acid** is soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ether, and chloroform, and is slightly soluble to insoluble in water.

## Experimental Protocols: Determination of Solid-Liquid Equilibrium

The following section details a standardized methodology for the experimental determination of the solubility of **2-methyl-4-nitrobenzoic acid** in organic solvents. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a robust and widely accepted technique.

### Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.<sup>[1]</sup> It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

#### 1. Materials and Equipment:

- **2-Methyl-4-nitrobenzoic acid** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Vials with screw caps
- Drying oven
- Desiccator
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

## 2. Procedure:

- Preparation of Saturated Solutions: Add an excess amount of **2-methyl-4-nitrobenzoic acid** to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
- Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow the system to reach solid-liquid equilibrium. To confirm that equilibrium has been reached, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
- Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

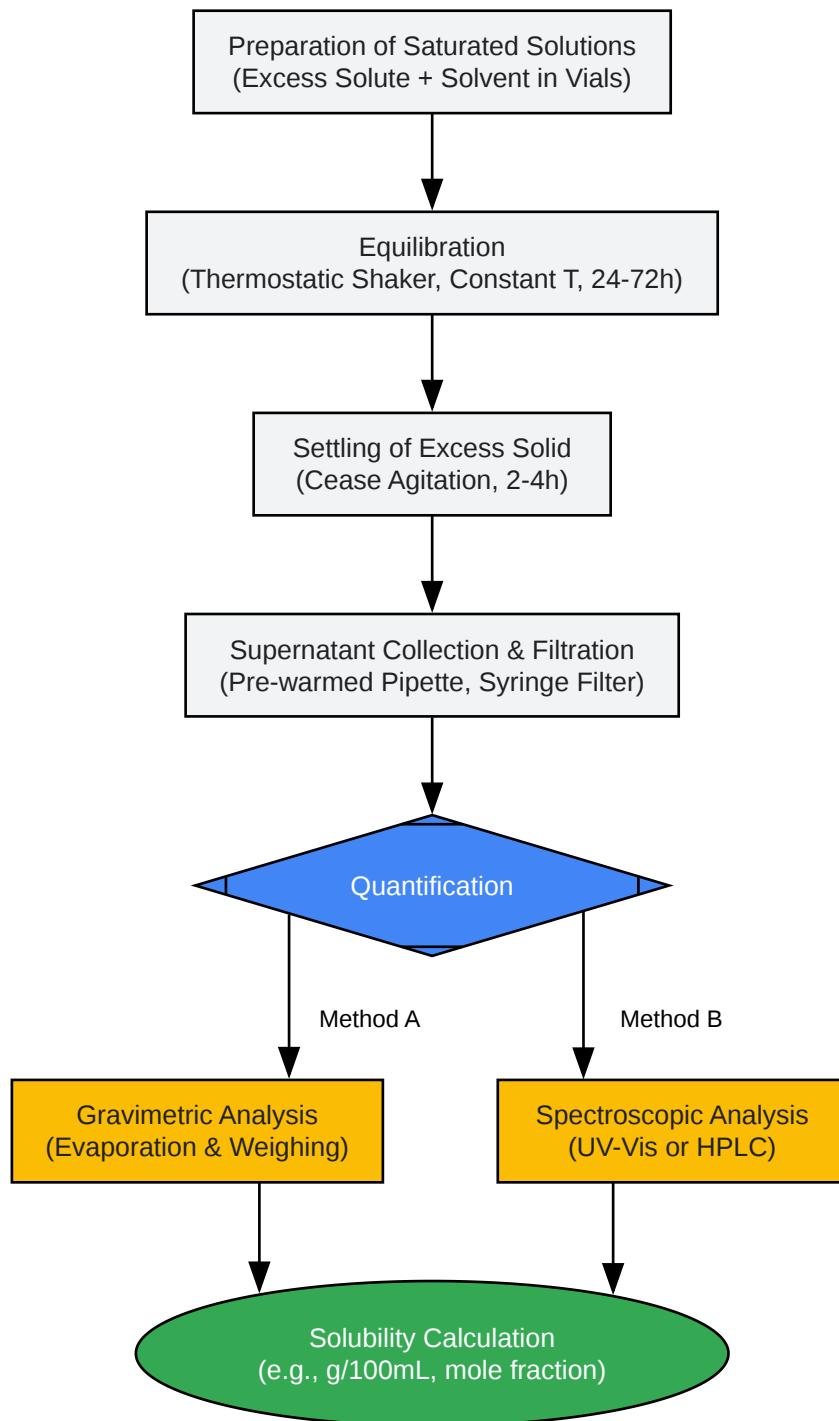
## 3. Quantification:

The concentration of **2-methyl-4-nitrobenzoic acid** in the filtered saturated solution can be determined by one of the following methods:

- Gravimetric Analysis:
  - Accurately weigh a clean, dry evaporating dish.
  - Pipette a known volume of the filtered saturated solution into the dish.
  - Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.
  - Once the solvent is fully evaporated, dry the residue to a constant weight in the oven.
  - Cool the dish in a desiccator and weigh it accurately.
  - The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).
- Spectroscopic Analysis (UV-Vis or HPLC):
  - Prepare a series of standard solutions of **2-methyl-4-nitrobenzoic acid** of known concentrations in the solvent of interest.
  - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
  - Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
  - Measure the absorbance or peak area of the diluted sample.
  - Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

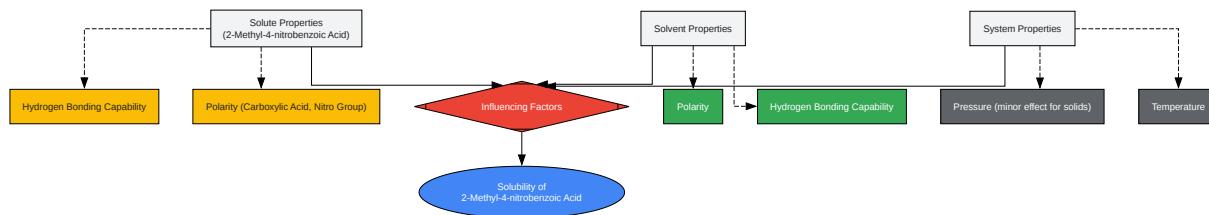
## Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of **2-methyl-4-nitrobenzoic acid**.



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Caption: Experimental workflow for determining the solubility of **2-methyl-4-nitrobenzoic acid**.



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Caption: Key factors influencing the solubility of **2-methyl-4-nitrobenzoic acid**.

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## References

- 1. dissolutiontech.com [dissolutiontech.com]
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